molecular formula C23H18N2O3 B11554318 Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate

Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate

Cat. No.: B11554318
M. Wt: 370.4 g/mol
InChI Key: MRZNGCMWXFMPFX-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or ketones. For Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate, the synthetic route may involve the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as samarium triflate or Brønsted acids .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity could be related to its ability to induce apoptosis in cancer cells .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C23H18N2O3/c1-15-3-12-20-21(13-15)28-22(25-20)17-8-10-19(11-9-17)24-14-16-4-6-18(7-5-16)23(26)27-2/h3-14H,1-2H3

InChI Key

MRZNGCMWXFMPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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